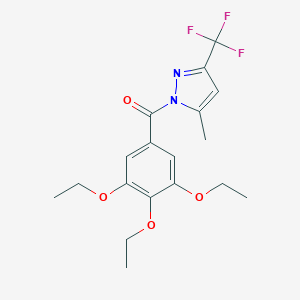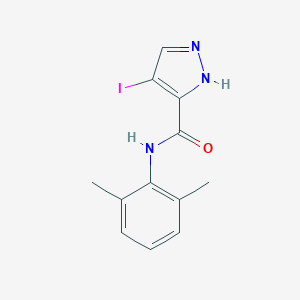![molecular formula C15H14ClNO3 B213638 N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. It has been extensively studied for its potential use as an antiparasitic agent. Furamidine has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease.
作用機序
Furamidine has been shown to inhibit the growth of parasites by binding to their DNA. It binds to the minor groove of the DNA and interferes with the replication process, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammals. It has been tested in animal models and has shown promising results in the treatment of parasitic diseases without causing significant side effects.
実験室実験の利点と制限
One advantage of furamidine is its low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its synthesis method is complex and requires multiple steps, making it difficult to produce in large quantities.
将来の方向性
There are several future directions for furamidine research. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to explore its potential use in combination with other antiparasitic agents to increase its effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of furamidine in humans.
Conclusion
Furamidine is a synthetic compound that has shown promising results in the treatment of parasitic diseases. Its mechanism of action involves binding to the DNA of parasites and interfering with the replication process. Furamidine has low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its complex synthesis method and limited availability in large quantities are limitations. Further research is needed to optimize its synthesis method and explore its potential use in combination with other antiparasitic agents.
合成法
Furamidine can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with allyl bromide in the presence of a base to form 4-chlorophenyl allyl ether. This intermediate is then reacted with furfural in the presence of a catalyst to form N-allyl-5-(4-chlorophenoxy)-2-furfuraldehyde. The final step involves the reaction of this intermediate with ammonia to form furamidine.
科学的研究の応用
Furamidine has been extensively studied for its potential use as an antiparasitic agent. It has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease. African trypanosomiasis, also known as sleeping sickness, is caused by the parasite Trypanosoma brucei. Leishmaniasis is caused by the parasite Leishmania, and Chagas disease is caused by the parasite Trypanosoma cruzi. These diseases are prevalent in developing countries, and there is a need for new and effective treatments.
特性
製品名 |
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide |
|---|---|
分子式 |
C15H14ClNO3 |
分子量 |
291.73 g/mol |
IUPAC名 |
5-[(4-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-13(20-14)10-19-12-5-3-11(16)4-6-12/h2-8H,1,9-10H2,(H,17,18) |
InChIキー |
XRALSOPHTJQMBT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
正規SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)



![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)